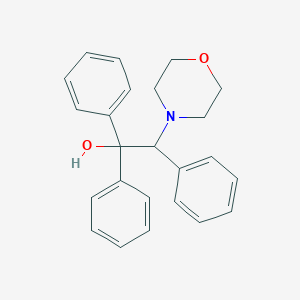

2-Morpholino-1,1,2-triphenylethanol

Description

2-Morpholino-1,1,2-triphenylethanol (CAS: 79868-79-4) is a chiral amino alcohol derivative characterized by a morpholino (tetrahydro-1,4-oxazin-4-yl) substituent at the C2 position of a triphenylethanol backbone. Its molecular formula is C₂₀H₁₉NO (average mass: 289.38 g/mol), with one defined stereocenter . This compound is widely utilized in asymmetric catalysis, particularly in enantioselective additions to aldehydes, where it serves as a ligand for zinc-based reagents. Key structural features include:

- Morpholino group: A six-membered ring containing oxygen, providing both electron-donating and steric effects.

- Triphenylethanol core: Three phenyl groups at C1 and C2, contributing to rigidity and π-stacking interactions.

Its synthesis typically involves stereocontrolled alkylation or azide reduction pathways . In catalytic applications, it demonstrates high enantioselectivity, with mean enantiomeric excess (ee) values exceeding 90% in aldehyde alkylation reactions .

Properties

Molecular Formula |

C24H25NO2 |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

2-morpholin-4-yl-1,1,2-triphenylethanol |

InChI |

InChI=1S/C24H25NO2/c26-24(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23(20-10-4-1-5-11-20)25-16-18-27-19-17-25/h1-15,23,26H,16-19H2 |

InChI Key |

HOPDHEHFNMVVFR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The catalytic performance and structural attributes of 2-Morpholino-1,1,2-triphenylethanol are compared below with three analogs: 2-Piperidino-1,1,2-triphenylethanol, 1-Pyrrolidinyl-1,2,2-triphenylethanol (7a), and (R)-2-Amino-1,1,2-triphenylethanol.

Structural and Electronic Differences

| Compound | Substituent at C2 | Ring Size | Heteroatom | Key Electronic Effects |

|---|---|---|---|---|

| This compound | Morpholino (tetrahydro-oxazine) | 6-membered | Oxygen | Polar, electron-donating via ether oxygen |

| 2-Piperidino-1,1,2-triphenylethanol | Piperidino (azacyclohexane) | 6-membered | Nitrogen | Basic, stronger Lewis basicity |

| 1-Pyrrolidinyl-1,2,2-triphenylethanol (7a) | Pyrrolidinyl (azacyclopentane) | 5-membered | Nitrogen | Compact steric profile |

| (R)-2-Amino-1,1,2-triphenylethanol | Primary amine (-NH₂) | N/A | Nitrogen | High reactivity, less steric hindrance |

Catalytic Performance in Aldehyde Additions

Key Findings:

Morpholino vs. Piperidino: The piperidino derivative achieves higher ee (99%) in arylations due to enhanced Lewis basicity and optimized steric control . Morpholino’s oxygen atom improves solubility in polar solvents, aiding in homogeneous catalysis .

Morpholino vs. Pyrrolidinyl (7a): Morpholino exhibits marginally higher ee for R-substituted aldehydes (96.8% vs. 96.6%), while pyrrolidinyl performs better for unsubstituted substrates (92.8% vs. 91.8%) . The smaller pyrrolidinyl ring may reduce steric clashes in less hindered aldehydes.

Amino vs. Morpholino: The primary amine ((R)-2-Amino-1,1,2-triphenylethanol) shows lower enantiocontrol in fluorination (80–90% ee) compared to morpholino’s performance in alkylation, highlighting the importance of secondary amine substituents for stabilizing metal-ligand complexes .

Mechanistic Insights

- Morpholino and Piperidino Derivatives: Both form zinc complexes (e.g., EtZn-morpholino or PhZn-piperidino), but the piperidino ligand facilitates mixed zinc species (EtPhZn), minimizing nonselective pathways .

- Temperature Sensitivity: The piperidino catalyst’s enantioselectivity is temperature-dependent, with an inversion temperature (T_inv) of 10°C, whereas morpholino derivatives show less sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.